2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a benzothiophene core, isobutoxy group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Isobutoxy Group: This step often involves alkylation reactions using isobutyl halides under basic conditions.
Attachment of the Dimethoxyphenyl Moiety: This is typically done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isobutoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-methoxy-1-benzothiophene-2-carboxylate
- Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-ethoxy-1-benzothiophene-2-carboxylate
Uniqueness
What sets 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
The compound 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine core and various substituents, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H18F3N3O2S, with a molecular weight of approximately 433.4 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, indicated by a logP value of 5.94, which may influence its pharmacokinetics and bioavailability .
Property | Value |
---|---|
Molecular Formula | C21H18F3N3O2S |
Molecular Weight | 433.4 g/mol |
LogP | 5.94 |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various kinases involved in cancer progression . The compound's structural similarities with known anticancer agents suggest it may also possess similar activities.
Case Study: Kinase Inhibition
A study on related pyrimidine compounds demonstrated effective inhibition against kinases such as CDK9 and GSK3α, which are critical in cancer cell proliferation . The IC50 values for these inhibitors ranged from 11 nM to 126 nM, indicating potent activity.
The biological mechanisms through which this compound may exert its effects include:
- Inhibition of Protein Kinases : Similar compounds have been noted for their ability to inhibit protein kinases, which play pivotal roles in cell signaling pathways associated with cancer .
- Antimicrobial Activity : Some pyrimidine derivatives have shown promise as antimicrobial agents, potentially targeting bacterial enzymes or disrupting cellular processes .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds known for their biological activities.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrrolo[2,3-d]pyrimidines | Pyrimidine core with additional heterocycles | Janus kinase inhibitors |
Trifluoromethyl phenyl compounds | Trifluoromethyl group attached to phenyl rings | Anticancer properties |
Aminopyrimidines | Pyrimidine with amino substitutions | Antitumor agents |
This comparison highlights the unique aspects of This compound , particularly its complex substitution pattern which may confer distinct biological properties not found in simpler analogs.
Research Findings and Future Directions
Current research indicates that further studies are warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacodynamics and pharmacokinetics will be crucial for understanding its efficacy and safety profile in clinical settings.
Potential Research Avenues:
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety.
- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against targeted kinases.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c1-13-10-19(29-12-18(28)26-16-4-3-5-17(11-16)30-2)27-20(25-13)14-6-8-15(9-7-14)21(22,23)24/h3-11H,12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRIBDMOBPWHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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